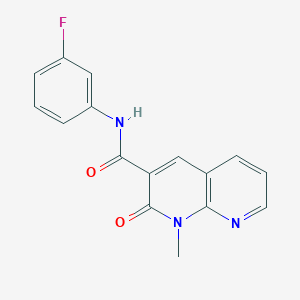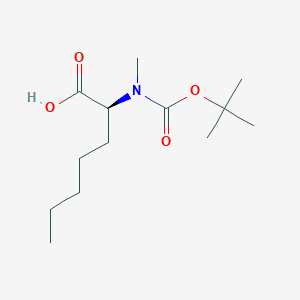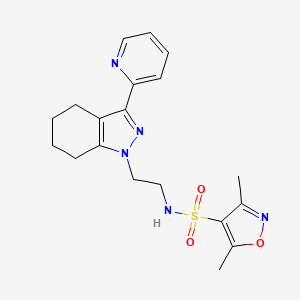![molecular formula C12H17NO B2700820 2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 2162580-72-3](/img/structure/B2700820.png)
2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” is an organic compound that contains a cyclobutanol group (a four-membered ring with an alcohol functional group), an amine functional group, and a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a four-membered ring structure (cyclobutanol), with an amine group and a 2-methylphenyl group attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The alcohol and amine groups are likely to be reactive and could participate in a variety of reactions .Scientific Research Applications
Stereodivergent Syntheses and Structural Studies
Stereodivergent Syntheses of β-Dipeptides : Research has demonstrated the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, leading to the production of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, showcasing the versatility of cyclobutane derivatives in peptide synthesis (Izquierdo et al., 2002).
Structural Study of Highly Rigid Beta-Peptides : Another study focused on the stereoselective synthesis and structural analysis of 2-aminocyclobutane-1-carboxylic acids, incorporating them into highly rigid beta-peptides. This research highlighted the cyclobutane ring's role as a structure-promoting unit, contributing to the formation of strong intramolecular hydrogen bonds and conferring high rigidity on the molecules (Izquierdo et al., 2005).
Advanced Organic Synthesis Techniques
Squaramide Surrogates as Potent VLA-4 Antagonists : A novel synthesis route for 3-aminocyclobut-2-en-1-ones was developed, which involved the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This method facilitated the creation of compounds that are potent antagonists of VLA-4, demonstrating the potential of cyclobutane derivatives in developing therapeutic agents (Brand et al., 2003).
Synthesis of Cyclobutane Amino Acids : Research into the synthesis of 2-methyl- and 2-methylenecyclobutane amino acids through a formal [2+2] cycloaddition revealed an efficient method for obtaining these compounds. Such amino acids are considered as restricted α-methyl-α-vinylglycine, highlighting the structural diversity achievable with cyclobutane derivatives (Avenoza et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylphenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRYWPXMDYPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)
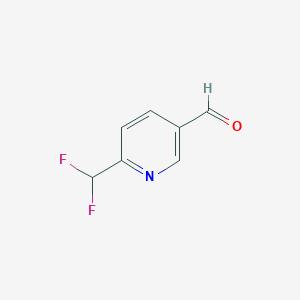
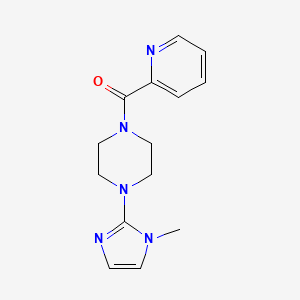
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)
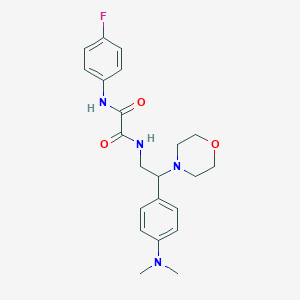

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)
